![molecular formula C6H4BrN3 B3002208 4-溴-[1,2,3]三唑并[1,5-A]吡啶 CAS No. 1367827-91-5](/img/structure/B3002208.png)

4-溴-[1,2,3]三唑并[1,5-A]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

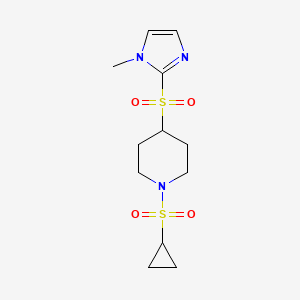

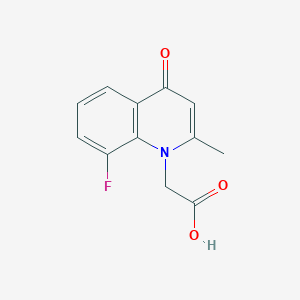

4-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a compound that belongs to the class of triazolopyridines, which are heterocyclic compounds containing a triazole ring fused to a pyridine ring. These compounds are of interest due to their potential pharmaceutical applications and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of triazolopyridine derivatives can be achieved through various methods. One approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to produce [1,2,4]triazolo[4,3-a]pyridines with various substituents at the 3-position . Another method includes a metal-free synthesis using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation . Additionally, the reaction of partially hydrogenated triazolopyrimidines with α-bromoketones can lead to the formation of various polycyclic compounds, including imidazo[2',1':3,4][1,2,4]triazolo[1,5-a]pyrimidines .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the X-ray structure of synthesized triazolopyridines has been determined, revealing the crystallization in the monoclinic space group and providing detailed information about bond lengths and angles . The structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was also confirmed by single-crystal X-ray structure determination .

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions, which are essential for their diversification and potential applications. For example, the reaction of 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with α-bromoketones can lead to selective quaternization and oxidative aromatization . The presence of halogen functionalities on the pyrimidine nucleus of some triazolopyridines allows for further diversification through palladium-catalyzed cross-couplings and Buchwald–Hartwig amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines are influenced by their molecular structure and substituents. The diverse supramolecular synthons formed by these compounds in the solid state can affect their properties and potential pharmaceutical applications . The antifungal activity of certain triazolopyridines has been evaluated, and moderate activity has been reported . Additionally, computational methods such as Density Functional Theory (DFT) can be used to study the electronic properties and atomic net charges of these compounds .

科学研究应用

合成和结构表征

高效合成

4-溴-[1,2,3]三唑并[1,5-a]吡啶衍生物已使用各种方法有效合成。一种这样的方法涉及在温和条件下使用 N-氯代琥珀酰亚胺 (NCS) 的氧化环化。该工艺允许创建结构多样的三唑并吡啶 (El-Kurdi 等人,2021)。另一种方法是使用苯基碘双(三氟乙酸)介导的无金属分子内环化,这会导致高反应产率和短反应时间 (郑等人,2014)。

X 射线结构分析

这些化合物的结构表征通常通过 1H NMR、13C NMR、FTIR、MS 和 X 射线衍射等技术实现。这种详细的分析有助于理解合成化合物的分子排列和性质 (El-Kurdi 等人,2021)。

生物学和化学性质

抗氧化活性

4-溴-[1,2,3]三唑并[1,5-a]吡啶衍生物表现出显着的抗氧化特性。一项涉及合成这些衍生物并随后测试其抗氧化能力的研究表明,该类中的某些化合物在氧化应激条件下抑制肾上腺素氧化方面表现出显着活性 (Smolsky 等人,2022)。

合成多功能性,用于多样化

这些化合物中卤代官能团的存在使它们成为化学合成中的多功能中间体。例如,8-溴-7-氯[1,2,4]三唑并[4,3-c]嘧啶(一种相关化合物)通过它们进行钯催化的交叉偶联和 Buchwald-Hartwig 胺化等反应展示了这种多功能性 (唐等人,2014)。

药理学潜力

这些化合物已在各种药理学应用中显示出前景。它们独特的电子和分子间相互作用特征,尤其是在特定位置取代时,可以显着影响其药学潜力 (Chai 等人,2019)。

其他应用

- 除草剂活性: 4-溴-[1,2,3]三唑并[1,5-a]吡啶的某些衍生物已显示出优异的除草剂活性,证明了它们在农业环境中的潜在用途 (Moran,2003)。

作用机制

Target of Action

Similar compounds such as 1,2,4-triazolo[1,5-a]pyridines have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

It’s known that triazolopyridines can react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-A]pyridines have been found to inhibit the enzyme acetolactate synthase (AHAS), which plays a key role in the biosynthesis of branched-chain amino acids .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its ability to reach its targets in the body.

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine may also have potential antitumor activity.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can affect the activity of similar compounds .

属性

IUPAC Name |

4-bromotriazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDMZVBQKJGPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=N2)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1367827-91-5 |

Source

|

| Record name | 4-bromo-[1,2,3]triazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)

![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)

![1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B3002133.png)

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3002140.png)

![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3002148.png)